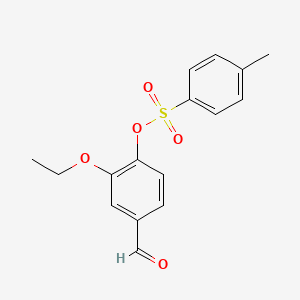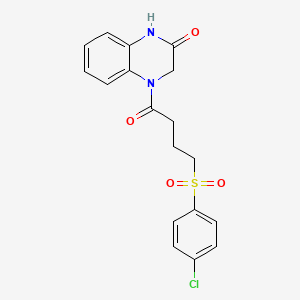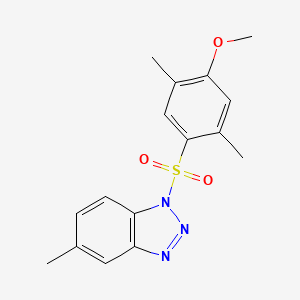
2-(Aminooxy)-1-morpholino-1-ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(Aminooxy)-1-morpholino-1-ethanone hydrochloride” likely contains an aminooxy functional group and a morpholino group attached to an ethanone backbone. The presence of these functional groups could potentially give this compound interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aminooxy and morpholino groups could potentially influence its structure and properties .Chemical Reactions Analysis
The aminooxy group in the compound could potentially undergo reactions with carbonyl compounds to form oximes. The morpholino group might also participate in various reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. These could include its solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
2-(Aminooxy)-1-morpholino-1-ethanone hydrochloride has been used in a variety of scientific research applications. It has been used to study the effects of serotonin in the central nervous system, as well as in the cardiovascular, respiratory, and endocrine systems. It has also been used to investigate the effects of serotonin on the immune system and its role in regulating behavior. In addition, this compound has been used in the development of drugs and drug delivery systems.
Mecanismo De Acción
Target of Action
The primary target of 2-(Aminooxy)-1-morpholino-1-ethanone hydrochloride is 4-aminobutyrate aminotransferase (GABA-T) . GABA-T is an enzyme that plays a crucial role in the metabolism of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system .
Mode of Action
This compound inhibits GABA-T activity, leading to less GABA being broken down . It functions as an inhibitor by attacking the Schiff base linkage between pyridoxal phosphate (PLP) and the enzyme, forming oxime type complexes . This results in an increase in the level of GABA in tissues .
Biochemical Pathways
By inhibiting GABA-T, this compound affects the GABAergic pathway . This leads to an increase in GABA concentration, which can influence various downstream effects, including the modulation of neuronal excitability and the inhibition of nerve transmission .
Pharmacokinetics
The related compound aminooxyacetic acid is known to inhibit aspartate aminotransferase, another plp-dependent enzyme, which is an essential part of the malate-aspartate shuttle . This could potentially impact the bioavailability of this compound.
Result of Action
The inhibition of GABA-T by this compound leads to an increase in GABA levels in tissues . This can result in various molecular and cellular effects, including the modulation of neuronal excitability, the inhibition of nerve transmission, and potential neuroprotective effects .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Aminooxy)-1-morpholino-1-ethanone hydrochloride is a useful tool for scientific research due to its ability to bind to and activate serotonin receptors. However, it is important to note that this compound is not water soluble and must be dissolved in an organic solvent before use. In addition, this compound is not approved for use in humans and should only be used in laboratory experiments.
Direcciones Futuras
There are a number of potential future directions for 2-(Aminooxy)-1-morpholino-1-ethanone hydrochloride research. For example, further studies could be conducted to investigate the effects of this compound on the immune system and its role in regulating behavior. In addition, research could be conducted to explore the potential therapeutic applications of this compound, such as the development of drugs and drug delivery systems. Finally, further studies could be conducted to investigate the biochemical and physiological effects of this compound and its potential as a therapeutic agent.
Métodos De Síntesis
2-(Aminooxy)-1-morpholino-1-ethanone hydrochloride is synthesized from 1-morpholino-1-ethanone (ME) and 2-aminooxyacetic acid (AOA) in a two-step process. In the first step, AOA is reacted with ME in the presence of anhydrous sodium acetate and acetic acid to form the intermediate 2-(morpholino)ethanone hydrochloride (MEC). In the second step, MEC is reacted with p-toluenesulfonyl chloride in the presence of triethylamine to form this compound.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Future studies should focus on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(Aminooxy)-1-morpholino-1-ethanone hydrochloride vary with different dosages in animal models .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-characterized . Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Propiedades
IUPAC Name |
2-aminooxy-1-morpholin-4-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3.ClH/c7-11-5-6(9)8-1-3-10-4-2-8;/h1-5,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYOGLAIIVQRQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CON.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione](/img/structure/B2899121.png)
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2899122.png)

![(E)-4-(2-([1,1'-biphenyl]-4-yl)hydrazono)-3-amino-1-phenyl-1H-pyrazol-5(4H)-one](/img/structure/B2899129.png)
![6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2899130.png)


![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2899134.png)

![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2899138.png)
